molecular formula C13H16N2O3 B1459410 Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1455358-36-7

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1459410
CAS No.: 1455358-36-7
M. Wt: 248.28 g/mol
InChI Key: BPGQKZWERCISMJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic Core

The fundamental architecture of methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate centers around the pyrrolo[2,3-b]pyridine heterocyclic system, which represents a nitrogen-containing bicyclic framework where a pyrrole ring is fused to a pyridine ring. The core structure maintains the characteristic electron-deficient nature of the pyridine ring while incorporating the electron-rich pyrrole moiety, creating a unique electronic environment that influences the compound's reactivity and stability patterns.

The substitution pattern reveals a highly functionalized molecular framework with three distinct functional groups attached to the core structure. The tert-butyl group occupies the nitrogen position of the lactam ring, providing steric bulk that significantly influences the molecule's conformational preferences and chemical behavior. The carboxyl functionality at the 3-position exists in its methyl ester form, introducing additional polar character to the molecule while maintaining synthetic accessibility for further chemical transformations.

Structural analysis indicates that the compound possesses a saturated carbon center at the 3-position, which bears both the carbonyl group of the lactam and the carboxylate ester functionality. This stereochemical arrangement creates a chiral center, though the search results do not specify the absolute configuration of commercially available samples. The molecular geometry is further defined by the planar nature of the fused ring system, which contrasts with the three-dimensional arrangement of the tert-butyl substituent.

Table 1: Fundamental Structural Parameters

Parameter Value Reference
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Chemical Abstracts Service Number 1455358-36-7
International Union of Pure and Applied Chemistry Name methyl 1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate
Simplified Molecular Input Line Entry System CC(C)(C)N1C(=O)C(C2=C1N=CC=C2)C(=O)OC

Tautomerism and Conformational Analysis

The pyrrolopyridine framework exhibits complex tautomeric behavior that significantly influences the compound's physicochemical properties and biological activity. Research on related pyrrolo[2,3-b]pyridine derivatives has demonstrated that these systems can exist in multiple tautomeric forms, particularly involving the lactam-lactim equilibrium and the potential for proton migration within the heterocyclic core.

Investigations of structurally related compounds, specifically 1,2-dihydropyrrolo[2,3-b]pyridin-3-one derivatives, have revealed that tautomeric preferences are highly dependent on solvent polarity and hydrogen bonding capacity. In chloroform solutions, the keto tautomer predominates with a ratio exceeding 95:5, while in more polar solvents such as deuterated dimethyl sulfoxide, the enol form becomes favored with ratios approaching 5:95. This dramatic solvent-dependent tautomeric shift suggests that this compound may exhibit similar conformational flexibility.

The presence of the tert-butyl substituent introduces significant steric constraints that influence both tautomeric equilibria and rotational barriers around the nitrogen-carbonyl bond. Nuclear magnetic resonance studies of analogous compounds have demonstrated that the bulky tert-butyl group restricts rotation and stabilizes specific conformational arrangements. This conformational restriction has implications for the compound's interaction with biological targets and its overall pharmacological profile.

Temperature-dependent studies on related pyrrolopyridine systems have indicated that thermal energy can shift tautomeric equilibria and overcome rotational barriers, leading to dynamic conformational behavior in solution. The electron-deficient pyridine ring within the fused system appears to stabilize electron-rich tautomeric forms more effectively than corresponding benzene-fused analogs, contributing to the unique tautomeric behavior observed in these heterocyclic systems.

Table 2: Tautomeric Behavior in Related Pyrrolopyridine Systems

Solvent System Keto:Enol Ratio Stabilizing Factors Reference
Chloroform >95:5 Low polarity, minimal hydrogen bonding
Acetone 33:67 Moderate polarity, carbonyl interactions
Methanol 5:95 High polarity, extensive hydrogen bonding
Dimethyl Sulfoxide <5:95 High polarity, strong solvation

Electronic Structure: Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gaps and Orbital Interactions

The electronic structure of pyrrolopyridine derivatives has been extensively investigated using density functional theory calculations, providing insights into their stability, reactivity, and spectroscopic properties. Studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine, a structurally related compound, have revealed a substantial highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.59 electron volts when calculated at the Becke-Lee-Yang-Parr functional level. This large energy gap indicates high kinetic stability and suggests that this compound likely exhibits similar electronic stability characteristics.

The covalent bonding network within the pyrrolopyridine framework demonstrates characteristic features of aromatic heterocyclic systems, with bond critical points showing electron densities ranging from 2.07 to 2.74 electrons per cubic angstrom. These values indicate substantial covalent character in the carbon-carbon and carbon-nitrogen bonds that comprise the fused ring system. The Laplacian values associated with these bonds range from -11.37 to -19.20 electrons per quintic angstrom, confirming the covalent nature of the bonding interactions.

Topological analysis of the electron density distribution reveals that the nitrogen atoms within the pyrrolopyridine core participate in both sigma and pi bonding networks, contributing to the overall aromatic stabilization of the system. The pyridine nitrogen, in particular, exhibits characteristics typical of electron-deficient aromatic heterocycles, while the pyrrole nitrogen maintains the electron-rich nature associated with five-membered aromatic rings.

The introduction of the lactam carbonyl and ester functionalities creates additional electronic interactions that modify the frontier orbital energies and electron distribution patterns. The carbonyl groups serve as electron-withdrawing substituents that lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, potentially affecting the compound's chemical reactivity and spectroscopic behavior.

Table 3: Electronic Structure Parameters for Pyrrolopyridine Systems

Parameter Value Measurement Unit Reference
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap 3.59 Electron Volts
Carbon-Carbon Bond Electron Density 2.07-2.74 Electrons per Cubic Angstrom
Carbon-Nitrogen Bond Electron Density 2.07-2.74 Electrons per Cubic Angstrom
Laplacian Values -11.37 to -19.20 Electrons per Quintic Angstrom

Physicochemical Parameters: Solubility, Logarithm of Partition Coefficient, and Acid Dissociation Constant

The physicochemical profile of this compound reflects the compound's structural complexity and functional group diversity. The molecular architecture combines both hydrophilic and lipophilic elements, with the polar lactam carbonyl and ester functionalities providing water-soluble character while the tert-butyl group and aromatic core contribute to lipophilicity.

Commercially available samples of the compound are typically supplied as crystalline solids with purity levels ranging from 95 to 99 percent. The material safety data sheet information indicates that the compound should be stored under controlled conditions at temperatures between 2 and 8 degrees Celsius, suggesting thermal sensitivity that may be related to potential tautomeric interconversion or decomposition pathways.

Related pyrrolopyridine carboxylate derivatives exhibit melting points in the range of 200 to 201 degrees Celsius, indicating substantial intermolecular interactions and crystalline stability. The predicted density for structurally similar compounds falls within the range of 1.324 grams per cubic centimeter, reflecting the compact molecular packing typical of aromatic heterocyclic systems.

Acid dissociation constant predictions for related pyrrolopyridine carboxylates suggest values around 11.85, indicating weak acid behavior associated with the potential enolization of the lactam functionality. This relatively high acid dissociation constant value implies that the compound exists predominantly in its neutral form under physiological conditions, with minimal ionization occurring at normal biological hydrogen ion concentrations.

The presence of multiple functional groups creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the lactam carbonyl, dipole-dipole interactions involving the ester functionality, and van der Waals forces associated with the aromatic core and alkyl substituents. These interaction patterns influence both solubility behavior and potential biological activity profiles.

Table 4: Physicochemical Properties and Parameters

Property Value Unit Reference
Melting Point 200-201 Degrees Celsius
Density (Predicted) 1.324 ± 0.06 Grams per Cubic Centimeter
Acid Dissociation Constant (Predicted) 11.85 ± 0.40 Logarithmic Units
Storage Temperature 2-8 Degrees Celsius
Commercial Purity Range 95-99 Percent

Properties

IUPAC Name

methyl 1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)15-10-8(6-5-7-14-10)9(11(15)16)12(17)18-4/h5-7,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGQKZWERCISMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(C2=C1N=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Furthermore, it may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction, or as an activator, enhancing the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under normal storage conditions, but its activity may decrease over time due to degradation. In in vitro studies, the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure may lead to sustained changes in gene expression and cellular metabolism, while short-term exposure may result in transient effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, it may inhibit an enzyme involved in the synthesis of a specific metabolite, leading to a decrease in its concentration. Conversely, it may activate an enzyme that promotes the production of another metabolite, resulting in an increase in its levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism by modulating the activity of metabolic enzymes.

Biological Activity

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1455358-36-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of approximately 248.28 g/mol. Its structural representation is as follows:

SMILES COC O C1C O N C C C C C2 C1C CC N2\text{SMILES COC O C1C O N C C C C C2 C1C CC N2}

This structure features a pyrrolo[2,3-b]pyridine core, which is significant for its biological activity.

Cytotoxic Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising cytotoxic effects against various cancer cell lines. For instance, a series of compounds related to this compound have been evaluated for their ability to inhibit the HGF/MET signaling pathway, which is implicated in tumor growth and metastasis. Notably, the compound demonstrated an IC50 value indicative of significant cytotoxicity in certain cancer models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the heterocyclic core can enhance potency while minimizing off-target effects. For example, substituents at specific positions on the pyrrolo ring can significantly alter the compound's interaction with biological targets .

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Methyl group at N1Increased cytotoxicity
Tert-butyl substitutionEnhanced selectivity towards cancer cells
Alterations in the carbonyl positionVariable effects on potency

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In a study examining various pyrrolo derivatives, methyl 1-tert-butyl-2-oxo showed effective inhibition of cell proliferation in HeLa and HCT116 cell lines with IC50 values below 10 µM .
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential as an anti-cancer agent .

Therapeutic Implications

Given its biological activity, this compound may serve as a lead compound for developing novel therapeutics targeting cancer and other diseases linked to aberrant cell signaling pathways. The ongoing research into its pharmacodynamics and pharmacokinetics will be vital for advancing this compound into clinical applications.

Scientific Research Applications

Cancer Research

Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant antiproliferative activity against various human tumor cell lines.

Case Study: Antiproliferative Activity

In a study examining fluorine-substituted pyrrolo[2,3-d]pyrimidine analogues, researchers found that compounds similar to this compound demonstrated notable cytotoxic effects against ovarian cancer cells (EOCs). The study highlighted the importance of structural modifications in enhancing the selectivity and potency of these compounds against human folate transporters involved in tumor growth .

Kinase Inhibition

The compound has also been explored for its inhibitory effects on specific kinases involved in cancer progression. For instance, research focused on the development of MPS1 inhibitors based on the pyrrolo[3,2-c]pyridine scaffold has shown that these compounds can stabilize inactive conformations of MPS1 kinase, effectively inhibiting its activity .

Table 2: Inhibition Profile of Pyrrolo[3,2-c]pyridine Derivatives

Compound IDIC50 (μM)SelectivityNotes
Compound A0.025HighPotent MPS1 inhibitor
Compound B0.12ModerateSlightly reduced potency

This research indicates that this compound could serve as a valuable building block for developing new anticancer therapies targeting specific kinases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate Ethyl ester, pyrano ring C₁₇H₂₀N₂O₃ Broad antimicrobial activity
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (A690536) Bromo at position 4, methyl ester C₉H₇BrN₂O₂ Suzuki coupling precursor
1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (PB01423) tert-butyl, oxo, boronic acid C₁₁H₁₅BN₂O₂ Boron-containing building block
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 808137-94-2) Unsubstituted core, methyl ester C₉H₈N₂O₂ Intermediate for drug synthesis

Physicochemical Properties

  • Steric Effects : The tert-butyl group may hinder interactions with enzymatic active sites, contrasting with smaller substituents in Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 808137-94-2), which lacks steric bulk .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate typically follows a multi-step sequence:

The synthetic route is designed to optimize yield, purity, and scalability for research and potential pharmaceutical applications.

Detailed Reaction Conditions and Reagents

The preparation involves careful selection of solvents, bases, acids, and catalysts to facilitate the desired transformations efficiently.

Component Type Examples and Notes
Solvents Hydrocarbon solvents (n-pentane, n-hexane, toluene), ethers (tetrahydrofuran, methyl tert-butyl ether), esters (ethyl acetate, methyl acetate), polar aprotic solvents (dimethylformamide, dimethylacetamide), chlorinated solvents (dichloromethane), ketones (acetone), nitriles (acetonitrile), alcohols (methanol, ethanol), and water or mixtures thereof.
Bases Inorganic bases such as sodium carbonate, potassium carbonate, sodium hydroxide; organic bases like triethylamine, diisopropylethylamine, pyridine, and stronger bases like lithium diisopropylamide (LDA).
Acids Both inorganic acids (hydrochloric acid, sulfuric acid) and organic acids (acetic acid, trifluoroacetic acid) can be used for protonation steps or purification.
Catalysts Metal catalysts including platinum, palladium, rhodium, ruthenium, and nickel may be employed in hydrogenation or coupling steps if required.

The reaction mixture can be heterogeneous, including clear solutions, hazy, or opaque masses, depending on reaction stages.

Representative Synthetic Route (Example)

While specific stepwise protocols for this exact compound are limited in public literature, the general approach involves:

  • Synthesis of a suitable pyrrolopyridine precursor : Starting from substituted pyridine derivatives, cyclization is induced under controlled conditions.
  • N-tert-butylation : The nitrogen atom in the pyrrolopyridine ring is alkylated using tert-butyl halides or tert-butylating agents in the presence of a base to form the 1-tert-butyl substituent.
  • Esterification to form methyl carboxylate : The carboxylic acid or acid chloride intermediate is reacted with methanol or methylating agents under acidic or basic catalysis to yield the methyl ester.

This sequence may be optimized by adjusting reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.

Process Optimization and Novel Approaches

Recent research emphasizes the development of more efficient and environmentally friendly synthetic routes:

  • Reduction of steps : Streamlining the synthesis to fewer steps to improve overall yield and reduce waste.
  • Use of milder reagents : Employing less hazardous reagents and catalysts to improve safety and environmental impact.
  • Solvent selection : Preference for solvents with lower toxicity and better recyclability.
  • Purification techniques : Advanced crystallization and chromatography methods to enhance purity.

For example, novel processes for related pyrrolopyridine intermediates used in migraine treatment drugs (such as Atogepant and Ubrogepant) demonstrate alternative synthetic routes involving selective cyclization and functional group transformations that could be adapted for this compound preparation.

Summary Table of Preparation Parameters

Parameter Details / Examples
Starting materials Substituted pyridine derivatives, tert-butyl halides, methyl esters or acid chlorides
Key reaction types Cyclization, N-alkylation, esterification
Solvents Toluene, THF, DMF, dichloromethane, methanol
Bases Potassium carbonate, triethylamine, LDA
Catalysts Palladium on carbon (for hydrogenation if needed)
Temperature range Ambient to reflux conditions depending on step
Purification methods Recrystallization, column chromatography
Typical yield Variable, optimized routes aim for >70% overall yield

Research Findings and Notes

  • The compound is primarily synthesized as a building block for biologically active molecules, especially protein degraders and pharmaceutical intermediates.
  • The purity of commercially available samples is typically around 97%, indicating efficient synthetic and purification protocols.
  • While direct biological activity data on this compound is limited, its derivatives have shown potential in anti-inflammatory and anticancer research, underscoring the importance of efficient synthesis.
  • The choice of reaction conditions and reagents significantly impacts the yield and purity, necessitating rigorous optimization in research settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.